3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO2/c9-3-7-5-10-4-6(12-7)1-2-8(10)11/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDXSAYPXIZUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CC1OC(C2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one typically involves multi-step organic reactions. One common method includes the use of DIBAL-H (Diisobutylaluminum hydride) for the tandem lactone ring opening and intramolecular aldol condensation . This process is crucial for constructing the bicyclo[3.3.1]nonan-9-one core, which is then further functionalized to introduce the iodomethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The bicyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. Studies have shown that modifications of bicyclic compounds can lead to enhanced activity against various bacterial strains, suggesting potential therapeutic uses in treating infections .
Antitumor Properties : Bicyclic compounds have been explored for their antitumor effects. For instance, certain derivatives have demonstrated cytotoxicity against cancer cell lines, making them candidates for further development as anticancer agents .
Organic Synthesis
Synthetic Intermediates : The unique structure of 3-(iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one makes it a valuable intermediate in organic synthesis. It can serve as a building block for synthesizing more complex molecules, particularly in the pharmaceutical industry where novel drug candidates are constantly being developed .
Reactivity Studies : Its iodomethyl group allows for nucleophilic substitutions and other reactions that can be exploited in synthetic pathways. This reactivity is crucial for creating derivatives that may possess desirable biological activities or improved pharmacokinetic profiles .
Case Study 1: Antimicrobial Activity
A study conducted on related bicyclic compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The compound's structure was modified to enhance its interaction with bacterial cell membranes, leading to increased efficacy .
Case Study 2: Antitumor Activity
Research focusing on analogs of this compound revealed promising results in inhibiting tumor growth in vitro. The compound was tested against various cancer cell lines, showing selective cytotoxicity that warrants further investigation into its mechanism of action and potential clinical applications .
Data Table of Applications
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the bicyclic structure provides a rigid framework that can enhance selectivity and potency in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one with bicyclic lactones and azabicyclo derivatives, focusing on structural, physicochemical, and biological properties.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Ring System and Conformation
- The 3.3.1 bicyclo system in the target compound provides greater rigidity compared to the 4.3.0 system in ’s iodolactone. Cremer and Pople’s puckering coordinates () suggest that the 3.3.1 system adopts a distinct conformation, influencing steric accessibility of the iodomethyl group .
- The 3.2.1 system in ’s compound has reduced ring strain, enabling conformational flexibility absent in the 3.3.1 framework.
Substituent Effects Iodine vs. Other Halogens: shows that iodolactones exhibit broader antimicrobial activity (e.g., inhibition of Staphylococcus aureus, Escherichia coli, and Candida albicans) compared to chloro- and bromolactones. The iodine atom’s polarizability likely enhances interactions with microbial targets . Hydrophilicity vs. Lipophilicity: The hydroxyl-rich compound in (C₈H₁₃NO₆) is water-soluble and suited for polar environments, whereas the iodomethyl group in the target compound increases lipophilicity, favoring membrane penetration .
Biological Activity
- The target compound’s structural analogs in demonstrate varying biological effects. For example, hydroxylactones (derived from halolactones) show reduced antimicrobial activity, suggesting that halogen removal diminishes efficacy .
- The 3.3.1 bicyclo framework may enhance target binding compared to smaller rings (e.g., 3.2.1 in ), as seen in the aphid deterrent activity of chloro-/bromolactones .
Synthetic Accessibility
- Halolactones in are synthesized via fungal biotransformation, whereas the target compound may require direct halogenation or cyclization steps. ’s Fischer indole synthesis route for a related bicyclo[3.3.1] compound highlights the feasibility of similar strategies .
Biological Activity
3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of azabicyclic compounds known for their diverse pharmacological properties, including antitumor and neuroprotective effects.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a bicyclic framework that includes an iodine substituent, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H12INO |
| Molecular Weight | 263.11 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CC2C(C1)N(C2=O)C(=C(C)I)O |
Antitumor Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antitumor activity. For instance, studies have shown that derivatives of azabicyclo compounds can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia) cells. The mechanism often involves the arrest of the cell cycle and induction of apoptosis through mitochondrial pathways .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. Compounds in this class have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission and cognitive function .
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values ranging from 2 to 12 μg/mL against various tumor cell lines, suggesting that the structural features of these compounds significantly influence their biological activity .
Case Studies
Several case studies involving similar azabicyclic compounds highlight their therapeutic potential:
- Anticancer Activity : A study on spiro-fused azabicyclic compounds revealed that certain derivatives exhibited potent antiproliferative activity against HeLa and K562 cell lines, with IC50 values indicating effective concentrations for treatment .
- Neuroprotective Studies : Another investigation focused on the inhibition of AChE by benzothiazole derivatives showed promising results in enhancing cognitive functions in animal models, suggesting that modifications in bicyclic structures could lead to improved neuroprotective agents .
Q & A
Q. How are crystallographic disorder and twinning addressed in the refinement of this compound's X-ray data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
